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Abstract
Epaminurad (also known as URC102 or UR-1102) is a novel, orally administered small

molecule under investigation for the treatment of hyperuricemia and gout.[1] It functions as a

potent and selective inhibitor of the human urate transporter 1 (hURAT1), a key protein

responsible for the reabsorption of uric acid in the kidneys.[2] By selectively targeting URAT1,

Epaminurad promotes the excretion of uric acid, thereby lowering serum urate (sUA) levels.[1]

This technical guide provides an in-depth overview of the mechanism of action, preclinical and

clinical data, and experimental methodologies related to Epaminurad's role in uric acid

reabsorption.

Introduction to Uric Acid Homeostasis and the Role
of URAT1
Uric acid is the final product of purine metabolism in humans. While it can act as an antioxidant,

elevated levels, a condition known as hyperuricemia, can lead to the formation of monosodium

urate crystals in joints and tissues, causing the painful inflammatory condition of gout.[3] The

kidneys play a crucial role in maintaining uric acid homeostasis, with approximately two-thirds

of daily urate excretion occurring via this route. This process involves a complex interplay of

transporters in the renal proximal tubules that mediate both reabsorption and secretion.
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Human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a member of the

organic anion transporter (OAT) family and is predominantly located on the apical membrane of

renal proximal tubular cells.[4] It is a primary transporter responsible for the reabsorption of

filtered uric acid from the tubular lumen back into the bloodstream.[4] Therefore, inhibition of

hURAT1 presents a logical therapeutic strategy for reducing serum urate levels in patients with

hyperuricemia and gout.[3]

Mechanism of Action of Epaminurad
Epaminurad's primary mechanism of action is the potent and selective inhibition of hURAT1.[1]

By binding to and blocking the function of this transporter, Epaminurad prevents the

reabsorption of uric acid from the renal tubules, leading to increased urinary excretion of uric

acid and a subsequent reduction in serum urate concentrations.[1] Preclinical studies have

demonstrated that Epaminurad exhibits high selectivity for URAT1 over other organic anion

transporters, such as OAT1 and OAT3, which are involved in the secretion of uric acid.[2][5]

This selectivity is advantageous as the inhibition of secretory transporters can counteract the

uricosuric effect.[5]

Signaling Pathway of Uric Acid Reabsorption and
Epaminurad Inhibition
The following diagram illustrates the role of URAT1 in the renal proximal tubule and the

mechanism of Epaminurad's inhibitory action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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